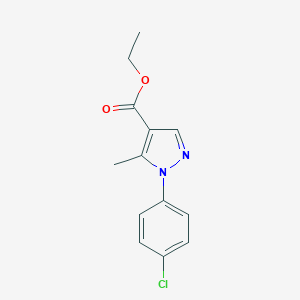
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine
Vue d'ensemble
Description
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, also known as (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, is a chemical compound with the molecular formula C10H11F2N . It has a molecular weight of 183.2 .
Molecular Structure Analysis
The molecular structure of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine consists of a tetrahydronaphthalen ring with two fluorine atoms at positions 6 and 8 and an amine group at position 2 .Physical And Chemical Properties Analysis
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine has a predicted boiling point of 242.4±40.0 °C and a predicted density of 1.203±0.06 g/cm3 . Its pKa is predicted to be 9.60±0.20 .Applications De Recherche Scientifique
Liquid Crystal Materials for Active Matrix LCD
Research by Kusumoto et al. (2004) explored liquid crystal materials having a fluoro-substituted tetrahydro-naphthalene structure, including compounds like 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, for active matrix LCDs. They found these compounds exhibit a wide nematic temperature range, low melting point, and significant dielectric anisotropy, making them useful in designing new liquid crystal mixtures for TFT-displays (Kusumoto et al., 2004).
Synthesis of Bioactive Compounds
A study by Wei-dong (2013) highlighted the role of 1,2,3,4-tetrahydronaphthalen-1-amine derivatives, which are important synthetic intermediates for bioactive compounds. The research demonstrated the stereoselective reduction of acyl-protected aminonaphthyl ketones, a process crucial in synthesizing these bioactive intermediates (Men Wei-dong, 2013).
Dopaminergic Activity
In 1975, Mcdermed et al. synthesized a series of 2-amino-1,2,3,4-tetrahydronaphthalene compounds, including variations of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, to study dopaminergic activity. Their findings supported the idea that these compounds might be favorable for dopaminergic agonist activity, suggesting potential applications in neuroscience and pharmacology (Mcdermed et al., 1975).
Drug Development
Göksu et al. (2011) synthesized 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a compound related to 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, as part of drug development research. This synthesis pathway might be relevant for developing compounds with similar structures for pharmacological purposes (Göksu et al., 2011).
Green Chemistry and Computational Studies
Damera and Pagadala (2023) focused on constructing derivatives via an environmentally friendly technique, potentially including compounds similar to 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine. Their approach aligns with green chemistry principles, indicating the compound's potential application in eco-friendly synthetic processes (Damera & Pagadala, 2023).
Propriétés
IUPAC Name |
6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4,8H,1-2,5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFDXFOLTYBGIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl benzo[b]thiophene-4-carboxylate](/img/structure/B172727.png)




![[4-[4-(3-Methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate](/img/structure/B172741.png)




